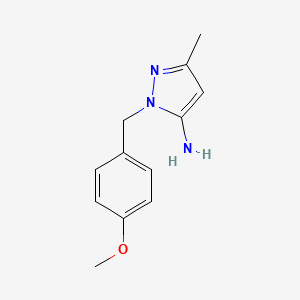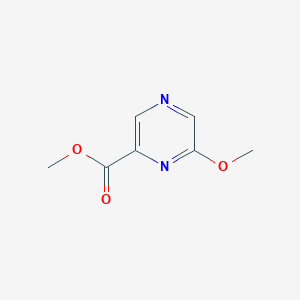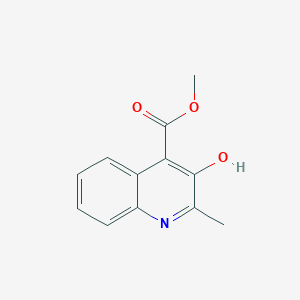
1-(4-甲氧基苄基)-3-甲基-1H-吡唑-5-胺
描述
The compound is a derivative of 4-methoxybenzyl alcohol , which is a member of benzyl alcohols . It’s used in laboratory chemicals and has applications in food, drug, pesticide, or biocidal product use .
Synthesis Analysis
While specific synthesis methods for “1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” are not available, 4-methoxybenzyl alcohol, a related compound, has been used in the synthesis of various compounds . For instance, it’s a key synthetic intermediate in the industrial production of dextromethorphan .科学研究应用
合成和化学性质
1-(4-甲氧基苄基)-3-甲基-1H-吡唑-5-胺及其衍生物一直是合成化学的焦点。例如,使用无溶剂的缩合/还原反应开发了一种类似化合物3-(叔丁基)-N-(4-甲氧基苄基)-1-甲基-1H-吡唑-5-胺的高效一锅合成方法,突出了其易于合成和在创建各种吡唑衍生物中的适用性 (Becerra, Rojas, & Castillo, 2021)。
抗菌和抗真菌活性
合成并测试了取代的1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺苯甲酰胺的抗菌和抗真菌活性。一些衍生物表现出强大的抗菌特性,表明它们在治疗应用中的潜力 (Raju et al., 2010)。
晶体学中的结构分析
已经研究了类似吡唑衍生物的结构方面,例如3-叔丁基-5-[(4-甲氧基苄基)氨基]-1-苯基-1H-吡唑的情况,观察到了氢键链,有助于我们理解固态化学中的分子相互作用 (Abonía等,2007)。
对癌细胞的抗增殖作用
已经探索了1-(4-甲氧基苄基)-1H-吡唑-5-胺的衍生物,例如N-(5-氨基-1-(4-甲氧基苄基)-1H-吡唑-4-基)酰胺衍生物,对抗黑色素瘤等癌细胞系的抗增殖活性。这项研究表明了这些化合物在癌症治疗中的潜在用途 (Kim et al., 2011)。
细胞毒性评价
合成并评估了一些新的5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,包括具有1-(4-甲氧基苄基)-3-甲基-1H-吡唑-5-胺结构的衍生物,对厄利希腹水癌(EAC)细胞的细胞毒性。这突显了它们在开发新的化疗药物中的潜力 (Hassan, Hafez, & Osman, 2014)。
抗肿瘤、抗真菌和抗菌活性
已广泛研究了吡唑衍生物,包括1-(4-甲氧基苄基)-3-甲基-1H-吡唑-5-胺的抗肿瘤、抗真菌和抗菌活性。例如,一项关于这类化合物的合成、表征和生物活性的研究揭示了抗肿瘤、抗真菌和抗菌性能的潜在药效团位点 (Titi et al., 2020)。
生化分析
Biochemical Properties
1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are crucial in the development of disease-modifying therapies . These interactions are primarily inhibitory, affecting the activity of these enzymes and altering biochemical pathways.
Cellular Effects
1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine influences various cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, the compound prevented amyloid beta (Aβ) formation and reduced the levels of phosphorylated tau via modulation of the GSK3β pathway . These effects suggest its potential in therapeutic strategies against neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine involves binding interactions with specific biomolecules. It inhibits β-secretase (BACE) and GSK3β, leading to a decrease in amyloid beta (Aβ) formation and tau phosphorylation . These inhibitory actions are crucial in modulating the biochemical pathways associated with neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory effects on β-secretase (BACE) and GSK3β over extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it effectively inhibits β-secretase (BACE) and GSK3β without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes such as β-secretase (BACE) and GSK3β, affecting metabolic flux and metabolite levels. These interactions are crucial in modulating the biochemical pathways associated with neurodegenerative diseases .
Transport and Distribution
The transport and distribution of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific organelles, where it exerts its effects on biochemical pathways .
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEQDDGTNOMRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633477 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949556-61-0 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)


![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)







